molecular formula C19H17N3O2S B3711533 3-methoxy-N-(pyridin-3-ylmethylcarbamothioyl)naphthalene-2-carboxamide

3-methoxy-N-(pyridin-3-ylmethylcarbamothioyl)naphthalene-2-carboxamide

Cat. No.: B3711533
M. Wt: 351.4 g/mol
InChI Key: XAMGEJAPKXMVKC-UHFFFAOYSA-N
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Description

3-methoxy-N-(pyridin-3-ylmethylcarbamothioyl)naphthalene-2-carboxamide is a complex organic compound that features a naphthalene core substituted with a methoxy group, a pyridine ring, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(pyridin-3-ylmethylcarbamothioyl)naphthalene-2-carboxamide typically involves multi-step organic reactions. One common approach starts with the functionalization of naphthalene to introduce the methoxy group. This is followed by the formation of the carboxamide linkage through amidation reactions. The pyridine ring is then introduced via nucleophilic substitution reactions, and the final step involves the incorporation of the carbamothioyl group under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and reagents are carefully selected to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(pyridin-3-ylmethylcarbamothioyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield naphthalene-2-carboxylic acid derivatives, while reduction of the carbamothioyl group can produce primary amines .

Scientific Research Applications

3-methoxy-N-(pyridin-3-ylmethylcarbamothioyl)naphthalene-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methoxy-N-(pyridin-3-ylmethylcarbamothioyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxy and carbamothioyl groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 3-methoxy-N-(pyridin-2-ylmethylcarbamothioyl)naphthalene-2-carboxamide
  • 3-methoxy-N-(pyridin-4-ylmethylcarbamothioyl)naphthalene-2-carboxamide
  • 3-methoxy-N-(pyridin-3-ylmethylcarbamothioyl)benzene-2-carboxamide

Uniqueness

3-methoxy-N-(pyridin-3-ylmethylcarbamothioyl)naphthalene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the naphthalene core enhances its stability and electronic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

3-methoxy-N-(pyridin-3-ylmethylcarbamothioyl)naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-24-17-10-15-7-3-2-6-14(15)9-16(17)18(23)22-19(25)21-12-13-5-4-8-20-11-13/h2-11H,12H2,1H3,(H2,21,22,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAMGEJAPKXMVKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NCC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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